4-{1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidine-3-carbonyl}thiomorpholine
CAS No.: 2640893-13-4
Cat. No.: VC11862799
Molecular Formula: C15H24N4O2S2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640893-13-4 |
|---|---|
| Molecular Formula | C15H24N4O2S2 |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | [1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone |
| Standard InChI | InChI=1S/C15H24N4O2S2/c1-21-8-4-13-16-15(23-17-13)19-5-2-3-12(11-19)14(20)18-6-9-22-10-7-18/h12H,2-11H2,1H3 |
| Standard InChI Key | RZUXOYOMYZXMNW-UHFFFAOYSA-N |
| SMILES | COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
| Canonical SMILES | COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Introduction
Structural Characteristics and Nomenclature
Chemical Identity
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IUPAC Name: [1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-3-yl]-thiomorpholin-4-ylmethanone.
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Molecular Formula: C₁₅H₂₄N₄O₂S₂.
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Molecular Weight: 356.5 g/mol.
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SMILES: COCCC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3.
Structural Features:
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1,2,4-Thiadiazole Ring: A five-membered heterocycle with nitrogen and sulfur atoms, known for metabolic stability and bioactivity .
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Piperidine Moiety: A six-membered amine ring contributing to lipophilicity and target binding.
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Thiomorpholine Group: A sulfur-containing morpholine analog, enhancing solubility and hydrogen-bonding potential.
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2-Methoxyethyl Side Chain: Introduces electron-donating effects and steric bulk, potentially modulating receptor interactions.
Synthesis and Chemical Properties
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) | |
| LogP (Predicted) | ~2.8 (indicating moderate lipophilicity) | |
| Hydrogen Bond Donors | 1 (amide NH) | |
| Hydrogen Bond Acceptors | 6 (thiadiazole N, carbonyl O, thiomorpholine S) |
Biological Activities and Mechanisms
Antimicrobial Activity
1,2,4-Thiadiazoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi . The 2-methoxyethyl group may enhance membrane permeability, while the thiomorpholine could disrupt microbial biofilms .
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